molecular formula C16H22N4S B12157879 5-Cyclohexyl-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine

5-Cyclohexyl-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B12157879
M. Wt: 302.4 g/mol
InChI Key: KQFITSIISWEHOY-UHFFFAOYSA-N
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Description

5-Cyclohexyl-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a nucleophilic substitution reaction using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the methylphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-Cyclohexyl-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclohexyl-3-(4-methylphenyl)-1,2,4-oxadiazole
  • 5-Cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole

Uniqueness

5-Cyclohexyl-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H22N4S

Molecular Weight

302.4 g/mol

IUPAC Name

3-cyclohexyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H22N4S/c1-12-7-9-13(10-8-12)11-21-16-19-18-15(20(16)17)14-5-3-2-4-6-14/h7-10,14H,2-6,11,17H2,1H3

InChI Key

KQFITSIISWEHOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2N)C3CCCCC3

Origin of Product

United States

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